Specific Scientific Field: This compound is used in the field of biochemistry, specifically in peptide synthesis .
Summary of the Application: “4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM)” is a valuable alternative to PyBOP for solid phase peptide synthesis . It’s used to facilitate the formation of peptide bonds, which are crucial in creating peptides and proteins.
Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific peptide being synthesized, the general process involves adding the DMTMM to a solution containing the amino acids that are to be linked. The DMTMM facilitates the reaction that forms the peptide bond, linking the amino acids together .
Results or Outcomes: The use of DMTMM in peptide synthesis can result in high yields of the desired peptide. The exact yield can vary depending on the specific amino acids being linked and the conditions of the reaction .
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a chemical compound recognized for its role as a coupling reagent in peptide synthesis. This compound features a triazine ring substituted with two methoxy groups, which enhances its reactivity and stability compared to similar compounds. Its molecular formula is , and it has a molecular weight of approximately 328.07 g/mol .
The primary application of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is in peptide coupling reactions. It acts as an efficient condensing agent that facilitates the formation of amide bonds between amino acids or other carboxylic acids and amines. The mechanism typically involves the activation of the carboxylic acid to form an acyl intermediate, which then reacts with the amine to yield the desired peptide product .
While specific biological activity data for 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is limited, its structural components suggest potential interactions with biological systems. The presence of the triazine moiety may impart some level of bioactivity, although further studies are necessary to elucidate these effects fully. Notably, similar compounds have shown varied biological activities including antimicrobial and antitumor properties .
The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate typically involves the reaction of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride with tetrafluoroboric acid. This method allows for the formation of the tetrafluoroborate salt while maintaining the integrity of the morpholinium and triazine functionalities. The process can be conducted under controlled conditions to optimize yield and purity .
The primary applications of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate include:
Its stability compared to other coupling reagents makes it particularly valuable in complex synthetic routes .
Interaction studies involving 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate focus on its compatibility with various amino acids and other coupling partners. These studies help determine optimal conditions for peptide synthesis and assess potential side reactions that might occur during coupling processes. The compound's reactivity profile suggests it can effectively engage with a range of nucleophiles without significant byproduct formation .
Several compounds exhibit structural similarities to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Contains chlorine instead of tetrafluoroborate | More reactive but less stable than tetrafluoroborate |
1-Hydroxybenzotriazole | Contains a triazole ring | Commonly used but less efficient in peptide synthesis |
N,N'-Diisopropylcarbodiimide | A carbodiimide compound | Often used in peptide synthesis but can lead to unwanted side reactions |
This comparison illustrates that while there are several alternatives available for peptide coupling reactions, the stability and efficiency of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate make it a preferred choice in many scenarios .